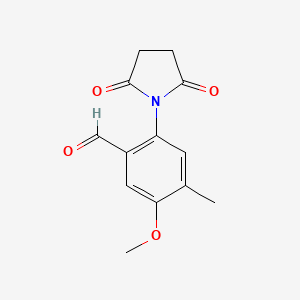
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- is a complex organic compound that belongs to the class of triazolo-dithiadiazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- typically involves multi-step organic reactions. Common synthetic routes may include the cyclization of appropriate precursors under controlled conditions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- is studied for its unique structural properties and reactivity. It may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound may be explored for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- may be studied for its potential therapeutic applications. This could include its use as a drug candidate for treating various diseases or as a diagnostic tool.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as a catalyst or reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- include other triazolo-dithiadiazine derivatives, such as:
- (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-dimethyl-
- (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diethyl-
Uniqueness
The uniqueness of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- lies in its specific structural features and the presence of phenyl groups, which may impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
127399-34-2 |
|---|---|
Molekularformel |
C15H11N5S2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N,6-diphenyl-4H-[1,2,4]triazolo[3,4-c][1,2,4,5]dithiadiazin-3-imine |
InChI |
InChI=1S/C15H11N5S2/c1-3-7-11(8-4-1)13-17-18-15-20(13)19-14(21-22-15)16-12-9-5-2-6-10-12/h1-10H,(H,16,19) |
InChI-Schlüssel |
FSIVWJORULPSHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(=NC4=CC=CC=C4)SS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)

![4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12899633.png)




![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)



![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
